Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel-
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Overview
Description
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- is a chemical compound with a unique structure characterized by a cyclopropane ring attached to a carboxylic acid group and a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of a pentyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent oxidation or hydrolysis steps can introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a reactive site, participating in various biochemical pathways. The carboxylic acid group may also play a role in binding to specific proteins or other biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-methyl-2-pentyl ester
- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a pentyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5075-48-9 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(1R,2R)-2-pentylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8-/m1/s1 |
InChI Key |
ZWABCHPDBORTSF-HTQZYQBOSA-N |
Isomeric SMILES |
CCCCC[C@@H]1C[C@H]1C(=O)O |
Canonical SMILES |
CCCCCC1CC1C(=O)O |
Origin of Product |
United States |
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